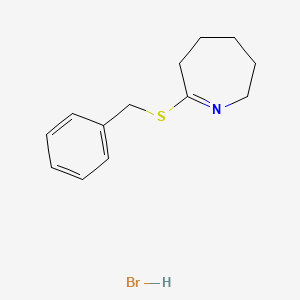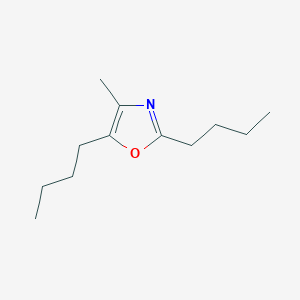
2,5-Dibutyl-4-methyl-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dibutyl-4-methyl-1,3-oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibutyl-4-methyl-1,3-oxazole can be achieved through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . Another method includes the reaction of α-haloketones with formamide . Additionally, the Van Leusen oxazole synthesis using tosylmethyl isocyanide (TosMIC) and aldehydes is also widely employed .
Industrial Production Methods
Industrial production of oxazoles often utilizes flow chemistry techniques for rapid synthesis. For instance, the cyclodehydration of β-hydroxy amides using Deoxo-Fluor® at room temperature followed by oxidative aromatization using manganese dioxide in a packed reactor . This method provides high yields and purity, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dibutyl-4-methyl-1,3-oxazole undergoes various chemical reactions, including:
Substitution: Direct arylation and alkenylation of oxazoles using palladium-catalyzed reactions.
Cycloaddition: The oxazole ring can participate in cycloaddition reactions, forming adducts with dienophiles.
Common Reagents and Conditions
Common reagents used in these reactions include manganese dioxide, bromotrichloromethane, palladium catalysts, and tosylmethyl isocyanide . Reaction conditions vary but often involve mild temperatures and specific solvents to achieve high regioselectivity and yield.
Major Products
The major products formed from these reactions depend on the specific substituents and conditions used. For example, arylation reactions yield 2,5-disubstituted oxazoles, while cycloaddition reactions can produce pyridine or furan derivatives .
Wissenschaftliche Forschungsanwendungen
2,5-Dibutyl-4-methyl-1,3-oxazole has several scientific research applications:
Medicinal Chemistry: Oxazole derivatives are known for their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science:
Pharmaceuticals: The compound is part of various medicinal compounds, such as aleglitazar (antidiabetic) and oxaprozin (COX-2 inhibitor).
Wirkmechanismus
The mechanism of action of 2,5-Dibutyl-4-methyl-1,3-oxazole involves its interaction with molecular targets and pathways. For instance, oxazole derivatives can bind to enzymes and receptors via non-covalent interactions, influencing biological processes . The electron density from substituents can be delocalized into the oxazole ring, making it susceptible to nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2,5-Dibutyl-4-methyl-1,3-oxazole include:
Isoxazoles: Differ by the position of the nitrogen atom.
Oxadiazoles: Contain an additional nitrogen atom in the ring.
Benzoxazoles: Feature a fused benzene ring.
Uniqueness
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a valuable scaffold in synthetic and medicinal chemistry .
Eigenschaften
CAS-Nummer |
88300-08-7 |
|---|---|
Molekularformel |
C12H21NO |
Molekulargewicht |
195.30 g/mol |
IUPAC-Name |
2,5-dibutyl-4-methyl-1,3-oxazole |
InChI |
InChI=1S/C12H21NO/c1-4-6-8-11-10(3)13-12(14-11)9-7-5-2/h4-9H2,1-3H3 |
InChI-Schlüssel |
GJYCWEFBUWYVBX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C(N=C(O1)CCCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Octylsulfanyl)methyl]isoquinolin-2-ium chloride](/img/structure/B14406761.png)


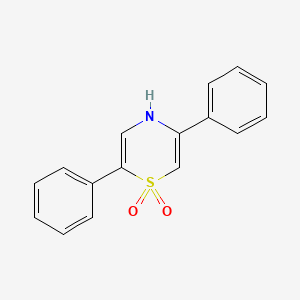
![2-[(2-Methylprop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14406798.png)
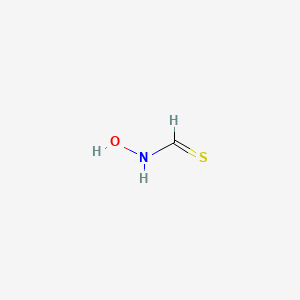
![4-[4-Oxo-1,4-diphenyl-1,1-bis(phenylsulfanyl)butan-2-yl]benzonitrile](/img/structure/B14406805.png)
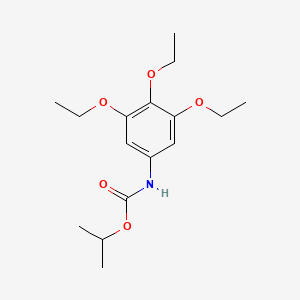
![1-{4-[(2-Hydroxyethyl)sulfanyl]phenyl}propan-2-one](/img/structure/B14406810.png)

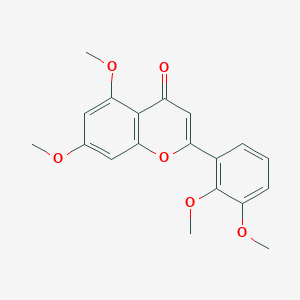
![1,3-Dichloro-5-[1-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14406834.png)

